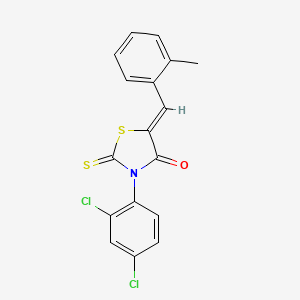
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of thiazolidin-4-one derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also activates the Nrf2-ARE pathway, which induces the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. It has been found to reduce the levels of inflammatory markers such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. This compound also reduces oxidative stress by increasing the levels of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, this compound inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. Additionally, this compound exhibits antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool, including its potent anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are required before using this compound in preclinical and clinical studies.
未来方向
There are several future directions for the research on 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Secondly, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and infectious diseases need to be explored further. Thirdly, the development of novel this compound derivatives with improved solubility, bioavailability, and selectivity is warranted. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
合成方法
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the reaction of 2,4-dichlorobenzaldehyde, 2-methylbenzylamine, and thiourea in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the thiazolidin-4-one ring. The final product is obtained in high yield and purity through recrystallization from a suitable solvent.
科学研究应用
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Moreover, this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-11(10)8-15-16(21)20(17(22)23-15)14-7-6-12(18)9-13(14)19/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZOEMJECBSZOP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)


![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)



